molecular formula C19H20N4O3 B12977481 2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one

2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B12977481
M. Wt: 352.4 g/mol
InChI Key: JTCXFHRXUNDIFL-UHFFFAOYSA-N
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Description

2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one is a complex organic compound that features a quinazolinone core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one typically involves multiple steps. One common approach starts with the nitration of a suitable aromatic precursor to introduce the nitro group. This is followed by the formation of the quinazolinone core through cyclization reactions. The piperidine moiety is then introduced via nucleophilic substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and metal catalysts.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent being introduced, but often involve strong acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and other advanced materials.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets. The nitro group and quinazolinone core are believed to play crucial roles in its biological activity. The compound may inhibit certain enzymes or receptors, leading to its observed effects in biological systems. Detailed studies are required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one
  • 4-(Piperidin-1-yl)phenyl-2,3-dihydroquinazolin-4(1H)-one

Uniqueness

2-(3-Nitro-4-(piperidin-1-yl)phenyl)-2,3-dihydroquinazolin-4(1H)-one is unique due to the presence of both the nitro group and the piperidine moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in similar compounds, making it a valuable subject for further research.

Properties

Molecular Formula

C19H20N4O3

Molecular Weight

352.4 g/mol

IUPAC Name

2-(3-nitro-4-piperidin-1-ylphenyl)-2,3-dihydro-1H-quinazolin-4-one

InChI

InChI=1S/C19H20N4O3/c24-19-14-6-2-3-7-15(14)20-18(21-19)13-8-9-16(17(12-13)23(25)26)22-10-4-1-5-11-22/h2-3,6-9,12,18,20H,1,4-5,10-11H2,(H,21,24)

InChI Key

JTCXFHRXUNDIFL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=C(C=C(C=C2)C3NC4=CC=CC=C4C(=O)N3)[N+](=O)[O-]

Origin of Product

United States

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